Constitutional Isomerism: Regioisomeric Differentiation from N,N-Diethyl-2-phenylbutanamide
N,2-Diethyl-N-phenylbutanamide and N,N-diethyl-2-phenylbutanamide are constitutional isomers with identical molecular formula C14H21NO and identical molecular weight (219.32 g/mol) but fundamentally different connectivity . The target compound has the phenyl group on the amide nitrogen and the 2-ethyl branch on the butanamide α-carbon (SMILES: CCC(CC)C(=O)N(CC)C1=CC=CC=C1), while the comparator has two ethyl groups on the amide nitrogen and a 2-phenyl branch on the α-carbon (SMILES: CCC(C(=O)N(CC)CC)C1=CC=CC=C1) . The comparator has a reported melting point of 31–34 °C and boiling point of 120 °C at 1 Torr , whereas corresponding experimental data for the target compound are absent from the public literature. This isomerism results in distinct GC-MS fragmentation fingerprints: the target compound has a verified unique mass spectrum archived in the Wiley Registry of Mass Spectral Data 2023 .
| Evidence Dimension | Structural connectivity (constitutional isomerism) |
|---|---|
| Target Compound Data | SMILES: CCC(CC)C(=O)N(CC)C1=CC=CC=C1; InChIKey: KJVSVFZGZXDUHU-UHFFFAOYSA-N; experimental mp/bp: not reported in public domain |
| Comparator Or Baseline | N,N-Diethyl-2-phenylbutanamide (CAS 92321-53-4); SMILES: CCC(C(=O)N(CC)CC)C1=CC=CC=C1; mp: 31-34°C; bp: 120°C (1 Torr); density: 0.968±0.06 g/cm³ (predicted) |
| Quantified Difference | Constitutional isomer – different atom connectivity; distinct InChIKey; comparator mp 31–34°C vs. target mp unreported |
| Conditions | Structural comparison based on SMILES, InChIKey, and available physicochemical data |
Why This Matters
For analytical method development, impurity profiling, or synthetic intermediate procurement, these two isomers are chemically distinct entities that cannot be substituted without invalidating analytical methods or regulatory filings.
- [1] SpectraBase (Wiley). N,2-Diethyl-N-phenylbutanamide Compound ID Kh9fMyF4DST – Mass Spectrum (GC-MS) in Wiley Registry 2023. View Source
